molecular formula C14H23N3O2S B2953981 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide CAS No. 1448052-69-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide

Cat. No. B2953981
CAS RN: 1448052-69-4
M. Wt: 297.42
InChI Key: IPGSSHUQFKJLQU-UHFFFAOYSA-N
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Description

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclohexane ring, which is a six-membered ring with only carbon atoms. The compound also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and cyclohexane rings, as well as the sulfonamide group. The pyrazole ring is aromatic and planar, while the cyclohexane ring can adopt various conformations, including the chair, boat, and twist forms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions. The sulfonamide group can participate in various reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the types of functional groups present would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that sulfonamide-containing derivatives, including compounds structurally related to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide, have been synthesized and evaluated for their biological activities. For instance, a series of 1,5-diarylpyrazole derivatives containing sulfonamide groups have been prepared and assessed for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies have led to the identification of potent and selective COX-2 inhibitors, highlighting the potential therapeutic applications of these compounds in treating conditions like arthritis and osteoarthritis (Penning et al., 1997).

Chemical Modifications and Receptor Selectivity

Modifications to the sulfonamide moiety, as seen in derivatives of (aryloxy)ethyl piperidines, have been explored for designing selective ligands for the 5-HT7 receptor, which is involved in central nervous system disorders. These modifications have resulted in compounds with potent and selective antagonistic activity against the 5-HT7 receptor, as well as multifunctional agents with a broader receptor profile, useful in the polypharmacological treatment of complex diseases (Canale et al., 2016).

Novel Synthetic Methods

Innovative synthetic methods have been developed using N-halosulfonamide reagents for the one-pot synthesis of new derivatives of pyran and other heterocyclic compounds. These methods demonstrate the versatility of sulfonamide-containing compounds in organic synthesis, enabling the creation of novel chemical entities with potential pharmaceutical applications (Ghorbani‐Vaghei et al., 2014).

Antimicrobial Applications

Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial properties. Compounds incorporating the sulfamoyl moiety have shown promising results against both bacterial and fungal strains, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new treatments for infectious diseases (Darwish et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized for use in various applications .

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h9,11,13,15H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGSSHUQFKJLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2CCCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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